molecular formula C4H9NNaO2 B1260954 Sodium 4-aminobutyrate CAS No. 6610-05-5

Sodium 4-aminobutyrate

Cat. No.: B1260954
CAS No.: 6610-05-5
M. Wt: 126.11 g/mol
InChI Key: JJSHLLDJXDKNKJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-aminobutyrate can be synthesized through the reaction of gamma-aminobutyric acid with sodium hydroxide. The reaction typically involves dissolving gamma-aminobutyric acid in water and adding sodium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic reaction as the laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-aminobutyrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form gamma-aminobutyric acid.

    Reduction: It can be reduced to form 4-aminobutanal.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Gamma-aminobutyric acid.

    Reduction: 4-Aminobutanal.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

Chemical Applications

Sodium 4-aminobutyrate serves as a precursor in the synthesis of various organic compounds. Its unique properties allow it to participate in several chemical reactions:

  • Synthesis of Pharmaceuticals : It is utilized in the synthesis of drugs targeting neurological disorders.
  • Polymer Production : The compound is employed in producing polymers like nylon and as a stabilizer in chemical processes.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts to gamma-aminobutyric acidPotassium permanganate, hydrogen peroxide
ReductionForms 4-aminobutanalSodium borohydride, lithium aluminum hydride
SubstitutionParticipates in nucleophilic substitutionAlkyl halides, acyl chlorides

Biological Applications

In biological research, this compound is studied for its role as a neurotransmitter and its effects on the nervous system. It has been implicated in various neurological functions and disorders.

  • Neurotransmission : It acts as an inhibitory neurotransmitter in the central nervous system, helping to regulate neuronal excitability.
  • Potential Therapeutic Effects : Research indicates its potential in treating conditions such as anxiety, epilepsy, and hypertension .

Case Study: Therapeutic Potential in Epilepsy

A study investigated the effects of this compound on seizure activity in animal models. Results showed that administration reduced seizure frequency and severity, suggesting its therapeutic potential for epilepsy treatment .

Medical Applications

This compound's medical applications are primarily focused on its neuroprotective effects:

  • Anxiolytic Effects : Clinical studies have demonstrated that sodium GABA supplementation can reduce anxiety levels in patients with anxiety disorders.
  • Anticonvulsant Properties : Its ability to enhance GABAergic transmission makes it a candidate for anticonvulsant therapies .

Industrial Applications

In industrial settings, this compound is used for various purposes:

  • Cosmetic Formulations : The compound is incorporated into cosmetic products for its moisturizing and skin-soothing properties.
  • Food Industry : It serves as a food additive due to its safety profile and potential health benefits.

Table 2: Industrial Uses of this compound

IndustryApplication
CosmeticsUsed as a moisturizer and skin conditioner
FoodActs as a food additive with potential health benefits
Polymer ProductionEmployed in stabilizing agents for chemical processes

Summary of Findings

This compound exhibits diverse applications across multiple fields. Its role as a neurotransmitter underpins its significance in biological and medical research, while its chemical properties make it valuable in synthesis and industrial applications.

Mechanism of Action

Sodium 4-aminobutyrate exerts its effects primarily through its interaction with gamma-aminobutyric acid receptors in the central nervous system. These receptors are classified into three types: gamma-aminobutyric acid-A, gamma-aminobutyric acid-B, and gamma-aminobutyric acid-C. Gamma-aminobutyric acid-A and gamma-aminobutyric acid-C receptors are ligand-gated ion channels, while gamma-aminobutyric acid-B receptors are G protein-coupled receptors. The binding of this compound to these receptors results in the inhibition of neurotransmitter release, leading to a calming effect on the nervous system.

Comparison with Similar Compounds

Sodium 4-aminobutyrate is similar to other gamma-aminobutyric acid derivatives, such as:

    Gamma-aminobutyric acid: The parent compound, which is a key inhibitory neurotransmitter.

    Gamma-aminobutyric acid analogs: Compounds like baclofen and gabapentin, which are used as medications to treat neurological conditions.

Uniqueness: this compound is unique in its ability to act as a sodium salt, which enhances its solubility and stability compared to gamma-aminobutyric acid. This property makes it particularly useful in various industrial and research applications.

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying 4-aminobutyrate aminotransferase (ABAT) activity in cellular extracts?

ABAT activity is typically measured via spectrophotometric assays tracking NADH oxidation. The reaction mixture includes 4-aminobutyrate, α-ketoglutarate, and pyridoxal phosphate (PLP) as a cofactor. Activity is calculated by monitoring NADH depletion at 340 nm over time, with controls for non-specific reactions . For mitochondrial-specific assays, subcellular fractionation using Percoll gradients is recommended to isolate organelles .

Q. How can researchers detect and quantify endogenous 4-aminobutyrate (GABA) levels in plant or fungal systems?

GABA levels are often quantified using HPLC coupled with fluorescence detection or LC-MS. For plant tissues, rapid extraction with methanol/water followed by derivatization with dansyl chloride enhances sensitivity. In fungi, isotopic labeling (e.g., ¹³C-glutamate) can trace GABA flux into the tricarboxylic acid (TCA) cycle .

Q. What experimental controls are critical when studying GABA shunt perturbations?

Include (i) negative controls with enzyme inhibitors (e.g., 1 mM aminooxyacetic acid for ABAT inhibition), (ii) substrate depletion controls (e.g., omitting α-ketoglutarate), and (iii) mitochondrial integrity checks (e.g., cytochrome c oxidase activity assays) to rule out organelle lysis artifacts .

Advanced Research Questions

Q. How can contradictory findings on the subcellular localization of GABA-T (4-aminobutyrate transaminase) be resolved?

Discrepancies in GABA-T localization (cytosolic vs. mitochondrial) may arise from species-specific differences or methodological variability. Use dual localization markers (e.g., GFP-tagged GABA-T variants) and high-resolution confocal microscopy. Validate via activity assays in fractionated organelles and proteomic profiling of mitochondrial vs. cytosolic extracts .

Q. What strategies are effective for analyzing metabolic flux through the GABA shunt under hypoxic stress?

Employ ¹³C-labeled glutamate isotopomer tracing combined with GC-MS to track GABA-derived succinate incorporation into the TCA cycle. Pair this with genetic knockouts (e.g., ABAT-deficient mutants) and real-time mitochondrial pH monitoring to assess metabolic bypass efficiency .

Q. How can researchers address batch-to-batch variability in sodium 4-aminobutyrate purity for in vitro assays?

For sensitive assays (e.g., electrophysiology), request additional QC metrics from suppliers: HPLC purity (>98%), residual solvent analysis (e.g., TFA removal), and endotoxin testing. Alternatively, purify in-house via ion-exchange chromatography and validate with NMR .

Q. What computational tools are recommended for modeling GABAergic signaling networks in neuronal systems?

Use kinetic modeling platforms like COPASI or NEURON to simulate GABA synthesis, transport, and receptor interactions. Integrate omics data (e.g., single-cell RNA-seq for GABA receptor subtypes) to refine parameters. Validate predictions using patch-clamp recordings in ABAT-inhibited neurons .

Q. Methodological Guidance for Data Contradictions

Q. How should researchers interpret conflicting data on GABA’s role in stress responses across species?

Conduct comparative transcriptomics (RNA-seq) of GABA shunt genes (GAD, ABAT, SSADH) in stress-treated vs. control organisms. Correlate expression patterns with metabolite profiling (e.g., GABA/succinate ratios) and phenotypic outcomes (e.g., survival rates under hypoxia) .

Q. What experimental designs mitigate artifacts in GABA quantification from complex biological matrices?

Implement matrix-matched calibration curves (e.g., spiking GABA into tissue homogenates) to correct for ion suppression in MS. Use stable isotope-labeled GABA (d6-GABA) as an internal standard. Validate extraction protocols with recovery experiments (85–115% acceptable) .

Properties

CAS No.

6610-05-5

Molecular Formula

C4H9NNaO2

Molecular Weight

126.11 g/mol

IUPAC Name

sodium;4-aminobutanoate

InChI

InChI=1S/C4H9NO2.Na/c5-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);

InChI Key

JJSHLLDJXDKNKJ-UHFFFAOYSA-N

SMILES

C(CC(=O)[O-])CN.[Na+]

Canonical SMILES

C(CC(=O)O)CN.[Na]

Key on ui other cas no.

6610-05-5

Related CAS

56-12-2 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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